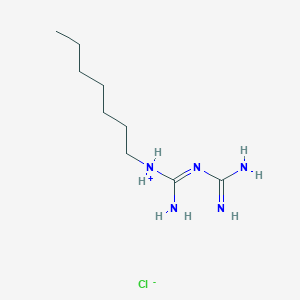
1-Heptylbiguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical and antimicrobial fields. This compound is characterized by the presence of a heptyl group attached to the biguanide moiety, which is further stabilized as a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptylbiguanide hydrochloride can be synthesized through a multi-step process involving the reaction of heptylamine with cyanoguanidine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Heptylamine reacts with cyanoguanidine in the presence of hydrochloric acid to form 1-heptylbiguanide.
Step 2: The resulting 1-heptylbiguanide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the biguanide moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heptyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of heptylimines or heptylnitriles.
Reduction: Formation of heptylamines.
Substitution: Introduction of halogenated heptyl derivatives.
Applications De Recherche Scientifique
1-Heptylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential use in treating infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives.
Mécanisme D'action
The mechanism of action of 1-heptylbiguanide hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the cationic nature of the biguanide moiety, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Metformin: A well-known biguanide used as an antihyperglycemic agent.
Chlorhexidine: Another biguanide used as an antiseptic and disinfectant.
Phenylbiguanide: Used in research for its role as a 5-HT3 receptor agonist.
Uniqueness: 1-Heptylbiguanide hydrochloride is unique due to its heptyl group, which imparts specific hydrophobic properties, enhancing its interaction with lipid membranes. This makes it particularly effective as an antimicrobial agent compared to other biguanides.
Propriétés
Numéro CAS |
101491-43-4 |
|---|---|
Formule moléculaire |
C9H22ClN5 |
Poids moléculaire |
235.76 g/mol |
Nom IUPAC |
[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride |
InChI |
InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H |
Clé InChI |
CRJALOTYDMDZLY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-] |
SMILES canonique |
CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


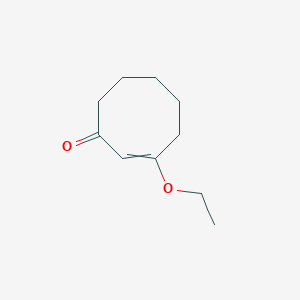

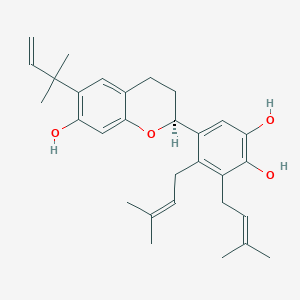



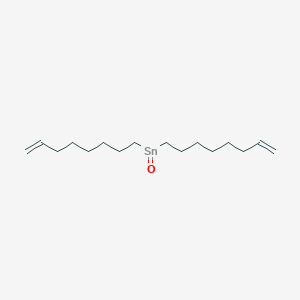


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
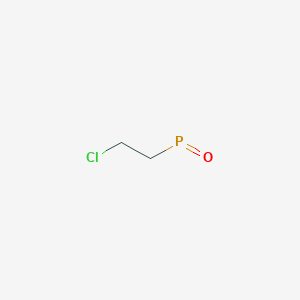
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
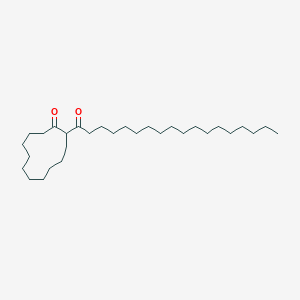
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
